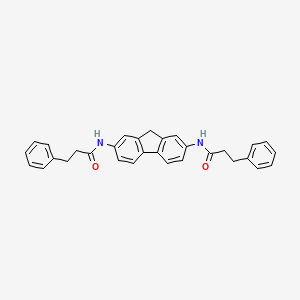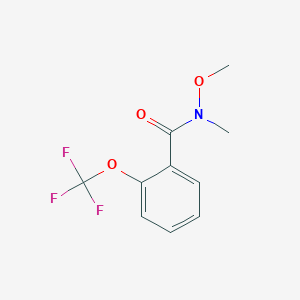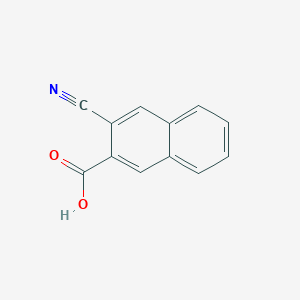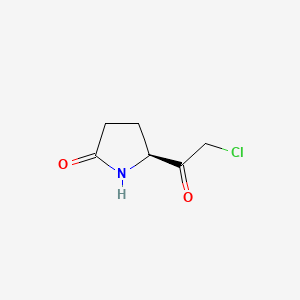
Pyroglutamic acid chloromethyl ketone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of pyroglutamic acid chloromethyl ketone typically involves the reaction of pyroglutamic acid with chloromethyl ketone derivatives. One common method includes the use of N-carbobenzoxy-L-pyroglutamyl chloromethyl ketone (Z-PGCK) as a precursor . The reaction conditions often require specific catalysts and controlled environments to ensure high yield and purity.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The use of advanced catalytic systems and continuous flow reactors may be employed to enhance production rates and product quality .
化学反応の分析
Types of Reactions: Pyroglutamic acid chloromethyl ketone undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Oxidation and Reduction: These reactions can modify the functional groups attached to the pyroglutamic acid backbone, altering its chemical properties.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used under controlled conditions to achieve the desired transformations.
Major Products: The major products formed from these reactions include various substituted derivatives of this compound, which can be further utilized in scientific research and industrial applications .
科学的研究の応用
Pyroglutamic acid chloromethyl ketone has a wide range of applications in scientific research:
作用機序
The mechanism of action of pyroglutamic acid chloromethyl ketone involves its interaction with specific molecular targets, such as enzymes. The compound acts as an affinity label, binding irreversibly to the active site of enzymes, thereby inhibiting their activity . This interaction is facilitated by the chloromethyl group, which forms a covalent bond with nucleophilic residues in the enzyme’s active site .
類似化合物との比較
N-carbobenzoxy-L-pyroglutamyl chloromethyl ketone (Z-PGCK): A derivative used in similar applications for enzyme inhibition.
L-pyroglutamyl chloromethyl ketone: Another related compound with comparable inhibitory properties.
Uniqueness: Pyroglutamic acid chloromethyl ketone is unique due to its specific structural features, such as the presence of the chloromethyl group, which enhances its reactivity and binding affinity to enzymes. This makes it a valuable tool in biochemical research and drug development .
特性
CAS番号 |
77319-03-0 |
|---|---|
分子式 |
C6H8ClNO2 |
分子量 |
161.58 g/mol |
IUPAC名 |
(5S)-5-(2-chloroacetyl)pyrrolidin-2-one |
InChI |
InChI=1S/C6H8ClNO2/c7-3-5(9)4-1-2-6(10)8-4/h4H,1-3H2,(H,8,10)/t4-/m0/s1 |
InChIキー |
WFCIIAGURKMLMQ-BYPYZUCNSA-N |
異性体SMILES |
C1CC(=O)N[C@@H]1C(=O)CCl |
正規SMILES |
C1CC(=O)NC1C(=O)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


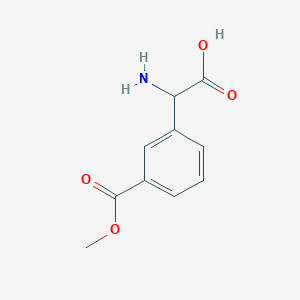
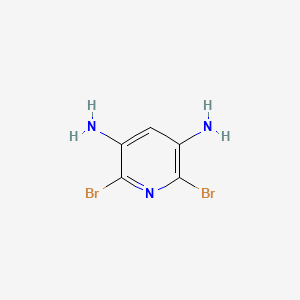
![4,6-Bis(chlorodifluoromethyl)-3-methyl-1H-pyrazolo-[3,4-d]-pyrimidine](/img/structure/B12444216.png)
![2-iodo-N-(4-{[3-(trifluoromethyl)phenyl]carbamoyl}phenyl)benzamide](/img/structure/B12444218.png)

![5-Phenyl-3-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]cyclohex-2-en-1-one](/img/structure/B12444233.png)
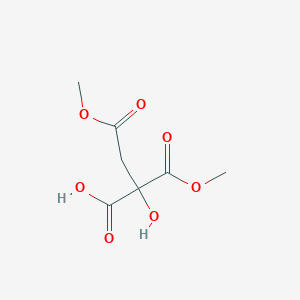
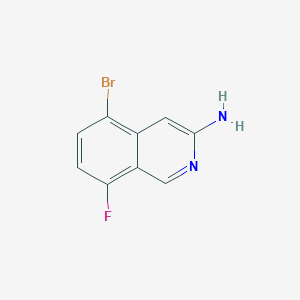
![4-{2-[(3-chloro-6-methoxy-1-benzothiophen-2-yl)carbonyl]hydrazinyl}-4-oxo-N-phenylbutanamide](/img/structure/B12444253.png)
![3-methyl-5-[(4-methylphenyl)methyl]-1H-pyridazin-6-one](/img/structure/B12444260.png)
